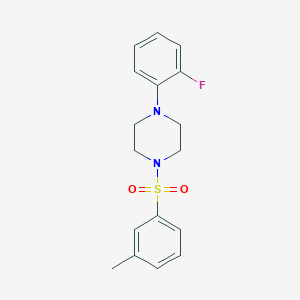

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a tolylsulfonyl group attached to the piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with m-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of depression and anxiety treatments. It acts as a selective serotonin reuptake inhibitor (SSRI) and may also influence sigma receptors, which are implicated in various neuropsychiatric disorders.

- Vortioxetine Analogs : Research indicates that derivatives of this compound can be synthesized to create analogs like vortioxetine, which is under development as an antidepressant. Vortioxetine exhibits a unique mechanism of action by modulating multiple neurotransmitter systems, making it a promising candidate for treating major depressive disorder and generalized anxiety disorder .

- Monoamine Oxidase Inhibition : Studies on related piperazine derivatives have shown that they can inhibit monoamine oxidase (MAO) enzymes. For instance, compounds containing the 2-fluorophenyl piperazine moiety demonstrated significant inhibitory activity against MAO-B, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Potential

Recent advances have highlighted the anticancer properties of piperazine derivatives, including those related to 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine.

- Cytotoxicity Studies : Compounds derived from this structure have shown promising results in inducing apoptosis in various cancer cell lines. For example, certain derivatives exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics .

- Mechanistic Insights : The mechanisms by which these compounds exert their anticancer effects include the induction of cell cycle arrest and modulation of apoptotic pathways. The structural features of the piperazine ring are believed to play a critical role in their biological activity .

Synthesis of Bioactive Compounds

The versatility of this compound extends to its utility as a building block for synthesizing other bioactive molecules.

- Chemical Synthesis Innovations : New synthetic routes have been developed to enhance the yield and efficiency of producing this compound and its derivatives. For instance, palladium-catalyzed processes have been optimized for better yields in synthesizing related piperazine derivatives .

- Pharmaceutical Formulations : The compound's ability to interact with various biological targets makes it a valuable candidate for developing new pharmaceutical formulations aimed at treating complex diseases.

Case Studies and Research Findings

Several studies have documented the pharmacological profiles and therapeutic potentials of this compound:

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the tolylsulfonyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Fluorophenyl)piperazine: Lacks the tolylsulfonyl group, making it less selective in its interactions.

4-(m-Tolylsulfonyl)piperazine: Lacks the fluorophenyl group, affecting its binding affinity and biological activity.

1-(2-Chlorophenyl)-4-(m-tolylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and properties.

Uniqueness

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine is unique due to the presence of both the fluorophenyl and tolylsulfonyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications.

Actividad Biológica

1-(2-Fluorophenyl)-4-(m-tolylsulfonyl)piperazine is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2-fluorophenyl group and an m-tolylsulfonyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Recent studies indicate that compounds with similar piperazine structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives targeting topoisomerases have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound's potential as an inhibitor of monoamine oxidase (MAO) has been explored. Research on related piperazine derivatives indicates that modifications can enhance selectivity and potency against MAO-A and MAO-B, which are crucial in neurodegenerative disorders .

- Receptor Modulation : Similar piperazine derivatives have been investigated for their ability to act as antagonists at neurokinin receptors, suggesting a potential role in modulating neurotransmitter systems .

Antitumor Effects

A study examining various piperazine derivatives, including those similar to this compound, reported significant cytotoxicity against multiple cancer cell lines. The mechanism was primarily linked to the inhibition of topoisomerases I and II, leading to DNA damage and apoptosis .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Topoisomerase II inhibition |

| Compound B | A549 (Lung) | 3.5 | Apoptosis induction |

| This compound | HeLa (Cervical) | TBD | TBD |

MAO Inhibition

Inhibitory activity against MAO enzymes was evaluated for piperazine derivatives. One study identified specific compounds with high selectivity for MAO-B, which could be relevant for treating disorders like Alzheimer's disease. The most potent inhibitors had IC50 values in the low nanomolar range .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound T6 | 1.57 | 0.013 | 120.8 |

| Compound T3 | 4.19 | 0.039 | 107.4 |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of similar compounds with their targets. For example, docking simulations revealed that modifications on the piperazine ring significantly affect binding affinity to MAO enzymes, suggesting a structure-activity relationship that could be exploited for drug design .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-14-5-4-6-15(13-14)23(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWKRPQXYCLMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.